

Analytical techniques for "2-Isopropyl-1,3-dioxane-5-carboxylic Acid" characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Isopropyl-1,3-dioxane-5-carboxylic Acid

Cat. No.: B133906

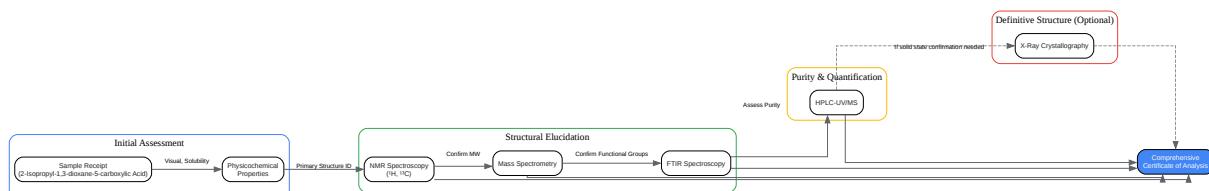
[Get Quote](#)

An Application Note on the Comprehensive Characterization of **2-Isopropyl-1,3-dioxane-5-carboxylic Acid**

Introduction

2-Isopropyl-1,3-dioxane-5-carboxylic acid (CAS No. 116193-72-7) is a key chemical intermediate, notably in the synthesis of lobitridol, a non-ionic, low-osmolar X-ray contrast agent.^{[1][2]} The precise structural integrity and purity of this intermediate are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the analytical techniques and detailed protocols for the thorough characterization of this compound, designed for researchers, quality control analysts, and drug development professionals.

Our approach is multi-faceted, employing a suite of orthogonal analytical techniques to build a complete profile of the molecule. This ensures not only the confirmation of its identity but also a rigorous assessment of its purity. We will delve into the causality behind methodological choices, providing not just protocols, but a framework for robust analytical validation.


Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in any analytical workflow.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₄ O ₄	[1][3][4][5]
Molecular Weight	174.19 g/mol	[1][3][4][5]
CAS Number	116193-72-7	[4][6]
IUPAC Name	2-(propan-2-yl)-1,3-dioxane-5-carboxylic acid	[6]
Appearance	Off-white to white solid	[1][7]
Solubility	Soluble in Chloroform	[1][3]

Analytical Workflow Overview

A systematic approach is crucial for the definitive characterization of a chemical entity. The following workflow ensures that structural elucidation, purity assessment, and functional group identification are performed in a logical sequence.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the characterization of **2-Isopropyl-1,3-dioxane-5-carboxylic Acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution.[\[6\]](#) It provides detailed information about the carbon-hydrogen framework, atomic connectivity, and stereochemistry.

Principle of the Technique

NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ^1H and ^{13}C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, allowing differentiation of atoms in distinct positions within the molecule. Coupling between adjacent nuclei provides further information on connectivity.

Protocol: ^1H and ^{13}C NMR

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **2-Isopropyl-1,3-dioxane-5-carboxylic acid** sample.
 - Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl_3), in a standard 5 mm NMR tube. The choice of CDCl_3 is based on the compound's known solubility.[\[1\]](#)
 - Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrument Parameters (Example: 400 MHz Spectrometer):
 - ^1H NMR:
 - Spectral Width: -2 to 14 ppm
 - Pulse Angle: 30-45°

- Acquisition Time: ~4 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 16-64 (adjust for signal-to-noise)
 - ^{13}C NMR:
 - Spectral Width: 0 to 200 ppm
 - Pulse Program: Proton-decoupled (e.g., zgpg30)
 - Acquisition Time: ~1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more (due to low natural abundance of ^{13}C)
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Perform phase correction and baseline correction.
 - Calibrate the spectrum using the TMS signal at 0.00 ppm.
 - Integrate the ^1H NMR signals and pick peaks for both ^1H and ^{13}C spectra.

Data Interpretation and Expected Signals

The 1,3-dioxane ring typically adopts a stable chair conformation to minimize steric strain. In the more stable trans isomer, the bulky isopropyl and carboxylic acid groups are expected to occupy equatorial positions to reduce steric hindrance.[\[6\]](#)

Expected ^1H NMR Signals:

Proton Assignment	Expected Chemical Shift (δ ppm)	Multiplicity	Integration	Rationale
Carboxylic Acid (-COOH)	10.0 - 12.0	Broad Singlet	1H	Acidic proton, subject to hydrogen bonding and exchange. [6]
Acetal Proton (C2-H)	4.5 - 5.0	Doublet	1H	Located between two electronegative oxygen atoms. Coupled to the isopropyl methine proton. [6]
Dioxane Ring (C4-H, C6-H)	3.5 - 4.5	Complex Multiplets	4H	Diastereotopic protons of the dioxane ring, showing complex splitting patterns.
Dioxane Ring (C5-H)	2.5 - 3.0	Multiplet	1H	Proton on the carbon bearing the carboxyl group.
Isopropyl Methine (-CH(CH ₃) ₂)	1.8 - 2.2	Multiplet	1H	Coupled to the C2-H proton and the six methyl protons.
Isopropyl Methyls (-CH(CH ₃) ₂)	0.9 - 1.2	Doublet	6H	Equivalent methyl groups coupled to the isopropyl methine proton.

Expected ^{13}C NMR Signals:

Carbon Assignment	Expected Chemical Shift (δ ppm)	Rationale
Carboxylic Acid (-COOH)	175 - 185	Typical range for a carboxylic acid carbonyl carbon.
Acetal Carbon (C2)	95 - 105	Carbon bonded to two oxygen atoms.
Dioxane Ring (C4, C6)	65 - 75	Methylene carbons adjacent to oxygen atoms.
Dioxane Ring (C5)	40 - 50	Methine carbon bearing the carboxyl group.
Isopropyl Methine (-CH(CH ₃) ₂)	30 - 35	Isopropyl methine carbon.
Isopropyl Methyls (-CH(CH ₃) ₂)	15 - 20	Equivalent isopropyl methyl carbons.

Mass Spectrometry (MS): Molecular Weight Verification

MS is an essential technique for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Principle of the Technique

MS measures the mass-to-charge ratio (m/z) of ionized molecules. The sample is ionized, and the resulting ions are accelerated into a mass analyzer where they are separated based on their m/z . For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is preferable to minimize fragmentation and clearly observe the molecular ion.

Protocol: ESI-MS

- Sample Preparation:

- Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- The carboxylic acid can be analyzed in either positive or negative ion mode. Negative mode ($[M-H]^-$) is often very sensitive for carboxylic acids.
- Instrument Parameters (Example: ESI-QToF):
 - Ionization Mode: ESI Negative
 - Capillary Voltage: 2.5 - 3.5 kV
 - Cone Voltage: 20 - 40 V (low voltage to preserve molecular ion)
 - Source Temperature: 100 - 120 °C
 - Desolvation Temperature: 250 - 350 °C
 - Mass Range: m/z 50 - 500

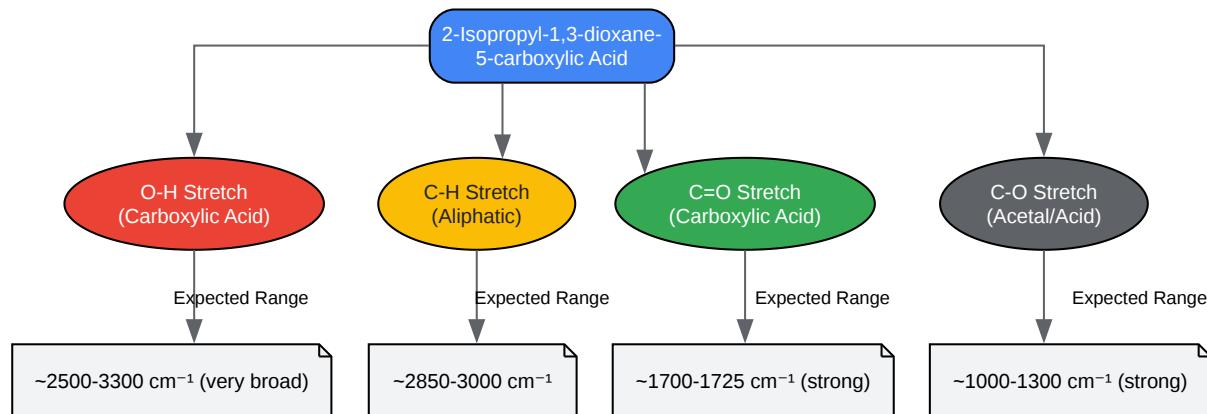
Data Interpretation

- Molecular Ion: The molecular formula is $C_8H_{14}O_4$, with a monoisotopic mass of 174.0892 g/mol .
- Expected Ion (Negative Mode): Look for the deprotonated molecule $[M-H]^-$ at m/z 173.0819.
- Expected Ion (Positive Mode): Look for the protonated molecule $[M+H]^+$ at m/z 175.0965 or the sodium adduct $[M+Na]^+$ at m/z 197.0784.
- Fragmentation: While soft ionization minimizes this, some characteristic losses may be observed, such as the loss of H_2O (18 Da) or CO_2 (44 Da) from the carboxylic acid group.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation.

Principle of the Technique


Chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in an absorption spectrum that serves as a molecular "fingerprint."

Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrument Parameters:
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32
 - Mode: Absorbance

Data Interpretation

The FTIR spectrum provides clear evidence for the key functional groups in the molecule.

[Click to download full resolution via product page](#)

Caption: Key vibrational modes for FTIR analysis of the target molecule.

Expected FTIR Absorption Bands:

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Appearance	Rationale
O-H Stretch	2500 - 3300	Very broad, strong	Characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. [6]
C-H Stretches	2850 - 3000	Medium to strong	Aliphatic C-H stretching from the isopropyl and dioxane ring groups.[6]
C=O Stretch	1700 - 1725	Strong, sharp	Carbonyl stretch of the carboxylic acid.
C-O Stretches	1000 - 1300	Strong	Multiple strong bands from the C-O bonds of the carboxylic acid and the C-O-C acetal linkages in the dioxane ring.[6]

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the industry-standard method for determining the purity of pharmaceutical compounds and for quantifying impurities.[8]

Principle of the Technique

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like a carboxylic acid, Reversed-Phase HPLC (RP-HPLC) is the method of choice, where the stationary phase is nonpolar and the mobile phase is polar.

Protocol: RP-HPLC with UV Detection

- Sample Preparation:
 - Prepare a stock solution of the sample at 1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
 - Prepare a working standard for analysis at ~0.1 mg/mL by diluting the stock solution.
 - Filter all solutions through a 0.45 µm syringe filter before injection.
- Instrument Parameters:

Parameter	Recommended Condition	Rationale
Column	C18, 4.6 x 150 mm, 5 μ m	Standard nonpolar stationary phase for good retention and separation of moderately polar analytes.
Mobile Phase A	Water with 0.1% Formic Acid	Acidifying the mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[9]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	Common organic modifier in RP-HPLC.[8]
Gradient	10% B to 90% B over 20 min	A gradient elution ensures that any impurities with different polarities are effectively separated and eluted.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temperature	30 °C	Controlled temperature ensures reproducible retention times.
Injection Volume	10 μ L	
Detector	UV at 210 nm	Carboxylic acids lack a strong chromophore but show absorbance at low UV wavelengths.

Data Interpretation

- Purity: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of $\geq 99\%$ is often required for pharmaceutical intermediates.[7]

- **Retention Time:** The retention time of the main peak should be consistent and reproducible.
- **Impurity Profile:** The method should be capable of separating potential impurities, such as starting materials from the synthesis or degradation products.[10] HPLC is used to monitor the reaction completion during synthesis.[10]

Conclusion

The combination of NMR, MS, FTIR, and HPLC provides a robust and comprehensive analytical toolkit for the complete characterization of **2-Isopropyl-1,3-dioxane-5-carboxylic Acid**. NMR serves as the primary tool for unambiguous structural elucidation, while MS confirms the molecular weight. FTIR provides rapid confirmation of essential functional groups, and HPLC delivers a precise, quantitative assessment of purity. Together, these techniques ensure that the material meets the stringent quality requirements for its use in pharmaceutical manufacturing.

References

- **2-Isopropyl-1,3-dioxane-5-carboxylic Acid** - ChemBK. (n.d.).
- FTIR spectra of the reaction products in three solvents... (n.d.). ResearchGate.
- **2-Isopropyl-1,3-dioxane-5-carboxylic Acid** - CRO SPLENDID LAB. (n.d.).
- **2-isopropyl-1,3-dioxane-5-carboxylic acid** - Shanghai倍殊生物科技有限公司. (n.d.).
- FT-Raman and FTIR spectrum of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid. (n.d.). ResearchGate.
- Nakano, M., & Nakashima, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. *Molecules*, 25(20), 4816.
- HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies.
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2019). *Molecules*, 24(17), 3163.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. chembk.com [chembk.com]
- 4. biosynth.com [biosynth.com]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 6. benchchem.com [benchchem.com]
- 7. 2-isopropyl-1,3-dioxane-5-carboxylic acid-上海倍殊生物科技有限公司_医药中间体_功能材料 [en.special-pharma.com]
- 8. mdpi.com [mdpi.com]
- 9. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 10. trans-2-isopropyl-5-carboxy-1,3-dioxane synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Analytical techniques for "2-Isopropyl-1,3-dioxane-5-carboxylic Acid" characterization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133906#analytical-techniques-for-2-isopropyl-1-3-dioxane-5-carboxylic-acid-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com